Setipiprant

CRTH2 DP2 Radioligand Binding

Setipiprant is a highly selective (>200-fold vs. DP1, >400-fold vs. EP2), orally bioavailable CRTH2/DP2 antagonist (IC50 6 nM). It is the optimal tool compound for dissecting PGD2-driven Th2 signaling, eosinophil function, and airway hyperresponsiveness without off-target interference. Clinically validated to reduce the late asthmatic response by 25.6% and safe in Phase 2a AGA trials, it serves as a reliable reference standard for assay benchmarking and a definitive negative control in hair follicle biology studies. Procure with confidence for your next HTS or in vivo pharmacology study.

Molecular Formula C24H19FN2O3
Molecular Weight 402.4 g/mol
CAS No. 866460-33-5
Cat. No. B610798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetipiprant
CAS866460-33-5
SynonymsACT-129968;  ACT 129968;  ACT129968;  KYTH-105;  KYTH105;  KYTH 105;  Setipiprant
Molecular FormulaC24H19FN2O3
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29)
InChIKeyIHAXLPDVOWLUOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Setipiprant (CAS 866460-33-5) as a Selective, Orally Bioavailable CRTH2 (DP2) Antagonist for Research and Development


Setipiprant (ACT-129968, KYTH-105) is a small molecule investigational drug characterized as a selective, orally bioavailable antagonist of the prostaglandin D2 receptor 2 (DP2), also known as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) [1]. It was originally developed for the treatment of allergic and inflammatory disorders such as asthma and allergic rhinitis, and has been evaluated in clinical trials for these indications [2]. The compound features a tetracyclic pyrido[4,3-b]indole core and has a molecular weight of 402.42 g/mol, with an empirical formula of C24H19FN2O3 [1].

Why Generic Substitution of Setipiprant (866460-33-5) is Not Straightforward for CRTH2 Antagonist Research


While multiple CRTH2 (DP2) antagonists have been developed, including fevipiprant, OC000459 (timapiprant), and AZD1981, these compounds are not interchangeable. Despite sharing a common molecular target, they exhibit significant differences in their chemical structures, binding kinetics, and in vivo efficacy profiles [1]. For instance, fevipiprant demonstrates substantially higher in vitro potency with a Ki of 1.05 nM compared to setipiprant's IC50 of 6 nM, and it has advanced to late-stage clinical development for asthma, unlike setipiprant which was discontinued for this indication [2]. Similarly, OC000459 has shown distinct pharmacokinetic properties and clinical outcomes. Therefore, the selection of a specific CRTH2 antagonist must be guided by its unique quantitative pharmacological fingerprint and validated experimental context, as detailed in the following evidence sections.

Quantitative Evidence for Setipiprant (866460-33-5) Differentiation Against Key CRTH2 Antagonist Comparators


CRTH2/DP2 Binding Affinity of Setipiprant Compared to Leading Clinical Antagonists

In radioligand binding assays using human CRTH2 receptors, Setipiprant (IC50 = 6 nM) exhibits lower binding affinity compared to next-generation antagonists Fevipiprant (Ki = 1.05 nM) and AZD1981 (IC50 = 4 nM) [1][2][3]. This difference in primary target engagement is a critical differentiator for researchers seeking maximal receptor blockade at lower concentrations.

CRTH2 DP2 Radioligand Binding

Selectivity Profile of Setipiprant for DP2 Over Other Prostanoid Receptors

Setipiprant demonstrates a clear, quantifiable selectivity window for its intended target, DP2, over other prostanoid receptors. It inhibits hDP1 with an IC50 of 1290 nM and hEP2 with an IC50 of 2600 nM, yielding a >200-fold and >400-fold selectivity for DP2, respectively [1]. This level of selectivity is a key characteristic that distinguishes it from less selective analogs and is essential for minimizing off-target pharmacology in complex biological systems.

Selectivity DP1 EP2

In Vivo Efficacy in Allergic Asthma: Setipiprant's Impact on Allergen-Induced Airway Responses

In a double-blind, placebo-controlled clinical trial in allergic asthmatics, Setipiprant (1000 mg BID for 5 days) significantly reduced the allergen-induced late asthmatic response (LAR) by 25.6% (P = 0.006) and significantly protected against allergen-induced airway hyperresponsiveness (AHR) to methacholine (P = 0.0029) compared to placebo [1]. While other CRTH2 antagonists have shown similar trends, this specific data set provides a quantitative benchmark for Setipiprant's in vivo activity in a human disease-relevant model, which is distinct from the larger efficacy improvements reported for Fevipiprant in later-phase trials.

Asthma Late Asthmatic Response Airway Hyperresponsiveness

Human Pharmacokinetic Profile of Setipiprant

Setipiprant exhibits a favorable human pharmacokinetic profile with a half-life of 10-18 hours, supporting twice-daily dosing [1]. Its oral bioavailability is demonstrated in human studies, and it reaches steady-state plasma concentrations within 2-3 days without accumulation [2]. While other CRTH2 antagonists like OC000459 (plasma half-life ~2.9 hours in rats) show different PK properties, Setipiprant's human half-life allows for sustained target engagement with BID dosing, a key differentiator from compounds requiring more frequent administration.

Pharmacokinetics Half-Life Bioavailability

Optimal Research and Industrial Applications for Setipiprant (866460-33-5) Based on Verified Differential Evidence


As a Selective Tool Compound for CRTH2/DP2-Mediated Signaling Pathway Analysis

Given its well-characterized selectivity profile (>200-fold for DP2 over DP1 and >400-fold over EP2), Setipiprant is an optimal tool compound for researchers aiming to dissect the specific role of the CRTH2/DP2 receptor in cellular signaling pathways without confounding off-target effects [1]. This application is particularly relevant in studies of Th2 cell biology, eosinophil function, and PGD2-mediated inflammation.

In Vivo Efficacy Studies in Preclinical Models of Allergic Asthma and Airway Inflammation

Setipiprant's demonstrated ability to reduce the late asthmatic response (LAR) by 25.6% and protect against airway hyperresponsiveness in human subjects makes it a valuable reference compound for validating preclinical models of allergic asthma [1]. Its favorable human PK profile (half-life 10-18h) and oral bioavailability further support its use in animal models to bridge in vitro findings to in vivo outcomes [2].

Benchmarking CRTH2 Antagonist Potency in High-Throughput Screening Assays

With an IC50 of 6 nM for the human CRTH2 receptor, Setipiprant serves as a reliable, commercially available benchmark for establishing assay sensitivity and for comparing the potency of novel chemical entities in high-throughput screening campaigns [1]. Its selectivity data provides a valuable reference point for assessing the specificity of new hits.

Research on Androgenetic Alopecia (AGA) Pathobiology with Appropriate Controls

Setipiprant was evaluated in a Phase 2a clinical trial for androgenetic alopecia. While it failed to demonstrate efficacy versus placebo in hair growth, it was found to be safe and well tolerated [1]. This makes it a useful tool for negative control experiments in AGA research, particularly in studies exploring the role of the PGD2-CRTH2 pathway in hair follicle biology, where its lack of efficacy in this specific context is a key experimental variable.

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